Product packaging for 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone(Cat. No.:CAS No. 14133-18-7)

1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone

Cat. No.: B577239
CAS No.: 14133-18-7
M. Wt: 162.148
InChI Key: XJZXUEHHFQFNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone, with the CAS Registry Number 14133-18-7, is a high-purity chemical compound supplied for use in scientific research and development. This heterocyclic organic compound features an isoxazole ring fused to a pyridine, making it a valuable scaffold in medicinal chemistry. Its molecular formula is C8H6N2O2, and it has a molecular weight of 162.148 g/mol . Nitrogen-based heterocyclic scaffolds like this one are of significant interest in anticancer drug discovery and development . Researchers utilize such fused heterocyclic systems as key backbone structures in the design of novel bioactive molecules. The structural motif is found in various compounds evaluated for their potency against human cancer cell lines, underlining its relevance as a core building block in oncological research . The compound serves as a versatile synthetic intermediate or precursor for further chemical elaboration. It is strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for direct human diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B577239 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 14133-18-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14133-18-7

Molecular Formula

C8H6N2O2

Molecular Weight

162.148

IUPAC Name

1-([1,2]oxazolo[3,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-6-3-2-4-9-8(6)10-12-7/h2-4H,1H3

InChI Key

XJZXUEHHFQFNRC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=NC2=NO1

Synonyms

Ketone, isoxazolo[3,4-b]pyridin-3-yl methyl (8CI)

Origin of Product

United States

Synthetic Methodologies for 1 Isoxazolo 3,4 B Pyridin 3 Yl Ethanone and Its Analogs

Retrosynthetic Analysis of 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection would be at the carbon-carbon bond of the ethanone (B97240) group. This reveals a C3-functionalized isoxazolo[3,4-b]pyridine intermediate, which could be a C3-carbanion equivalent or an electrophilic C3 position. A more practical approach would involve the disconnection to a C3-carboxylic acid derivative, such as an ester or an acid chloride, which can then be converted to the desired ketone.

Further disconnection of the isoxazolo[3,4-b]pyridine core itself leads to two main strategies. The first involves the disconnection of the isoxazole (B147169) ring, leading to a substituted pyridine (B92270) precursor. This approach would typically start from a 2,3-disubstituted pyridine where the substituents are suitable for forming the isoxazole ring. The second strategy involves the disconnection of the pyridine ring, starting from a functionalized isoxazole precursor and building the pyridine ring onto it.

Strategies for the Construction of the Isoxazolo[3,4-b]pyridine Core

The assembly of the isoxazolo[3,4-b]pyridine skeleton is a critical step in the synthesis of the target molecule and its analogs. The two primary approaches are the annulation of the isoxazole ring onto a pre-existing pyridine substrate and the formation of the pyridine ring from isoxazole precursors.

Annulation of the Isoxazole Ring onto a Pyridine Substrate

This strategy involves the construction of the isoxazole ring onto a suitably functionalized pyridine derivative. A key example of this approach is the synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. researchgate.netrsc.org This method starts with the condensation of α-(N′-hydroxyamidino)acetohydroxamic acid with acetylacetone (B45752) to yield 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid. rsc.org Subsequent treatment of this intermediate with reagents such as acetic anhydride (B1165640) or benzoyl chloride leads to the cyclization and formation of the isoxazolo[3,4-b]pyridin-3(1H)-one ring system. rsc.org While this example leads to a 3-oxo derivative, the underlying principle of forming the N-O bond of the isoxazole from appropriately placed functional groups on the pyridine ring is a viable strategy for accessing the core structure.

Starting Pyridine DerivativeReagentsProductReference
2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acidAcetic Anhydride1-Acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one rsc.org
2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acidBenzoyl Chloride1-Benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one rsc.org

Formation of the Pyridine Ring from Isoxazole Precursors

Isoxazole PrecursorReagentsProduct IsomerReference
4-Amino-5-benzoylisoxazolesKetones / 1,3-DicarbonylsIsoxazolo[4,5-b]pyridine beilstein-journals.org
5-Aminoisoxazol-3(2H)-oneAcetylacetoneIsoxazolo[5,4-b]pyridine rsc.org

Multi-Component Cyclization Reactions in Isoxazolo[3,4-b]pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic systems in a single step. While MCRs have been successfully employed for the synthesis of isoxazolo[5,4-b]pyridines, their application to the direct synthesis of the isoxazolo[3,4-b]pyridine core is less common. nih.govnih.gov For example, a one-pot tandem reaction under microwave irradiation in water has been developed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov The development of analogous multi-component strategies for the regioselective synthesis of isoxazolo[3,4-b]pyridines remains an area of interest for synthetic chemists.

Introduction of the Ethanone Moiety at the C3 Position of the Isoxazolo[3,4-b]pyridine System

Once the isoxazolo[3,4-b]pyridine core is assembled, the introduction of the ethanone group at the C3 position is the final key step. This can be achieved through various functionalization approaches.

Acylation and Carbonyl Functionalization Approaches

Direct acylation of the isoxazolo[3,4-b]pyridine ring at the C3 position, for instance via a Friedel-Crafts type reaction, is challenging due to the electronic nature of the heterocyclic system. A more feasible strategy involves the introduction of a precursor functional group at the C3 position during the ring synthesis, which can then be converted to the ethanone moiety.

A plausible synthetic route would involve the preparation of isoxazolo[3,4-b]pyridine-3-carboxylic acid or its corresponding ester. This precursor could then be reacted with an organometallic reagent, such as methyllithium (B1224462) or a methyl Grignard reagent, to furnish the desired this compound. The regioselective mono-addition of Grignard reagents to the 5-ester of 3-methylisoxazole-4,5-diesters to afford 5-keto derivatives suggests that similar transformations on C3-ester substituted isoxazolo[3,4-b]pyridines are viable. researchgate.net

Another approach, demonstrated in the synthesis of the isomeric 3-acylisoxazolo[4,3-b]pyridines, involves the cycloisomerization of a 2-alkynylpyridine precursor that already contains the acyl group. nih.govnih.govmdpi.com This strategy incorporates the desired acyl moiety from the outset, avoiding potentially difficult post-cyclization functionalization.

PrecursorReagentsProductPlausible Application
Isoxazolo[3,4-b]pyridine-3-carboxylic acid esterMeLi or MeMgBrThis compoundConversion of C3-ester to ketone
2-Alkynylpyridine with an acetylenic ketoneIodine(I) chloride3-Acylisoxazolo[4,3-b]pyridineIntroduction of acyl group before cyclization

Transition Metal-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in the synthesis and functionalization of heterocyclic compounds. While specific examples for the direct C-C bond formation on the this compound scaffold are not prevalent in the literature, the application of these methods on analogous systems, such as pyrazolo[3,4-b]pyridines, suggests their potential utility.

For instance, palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of complex organic molecules. The functionalization of a pre-formed isoxazolo[3,4-b]pyridine ring would likely require a halogenated precursor, for example, a 3-halo-isoxazolo[3,4-b]pyridine. This precursor could then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, to introduce an acetyl group or its synthetic equivalent.

The synthesis of related pyrazolo[3,4-b]pyridine derivatives often employs transition metal catalysts. For example, the synthesis of novel pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with an unsaturated ketone in the presence of ZrCl4 as a catalyst. mdpi.com While this is a cyclization reaction rather than a cross-coupling on the final ring system, it underscores the importance of metal catalysis in the synthesis of these fused heterocycles. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a key step in the synthesis of 3-acylisoxazolo[4,3-b]pyridines, demonstrating the direct application of such methods in building the core structure with the desired functional group. nih.gov

The table below summarizes some transition metal-catalyzed reactions used in the synthesis of related heterocyclic systems, which could be adapted for the synthesis or functionalization of isoxazolo[3,4-b]pyridines.

ReactionCatalyst/MetalApplication in Related SystemsPotential for Isoxazolo[3,4-b]pyridines
Sonogashira CouplingPalladium/CopperSynthesis of 2-alkynylpyridines as precursors for 3-acylisoxazolo[4,3-b]pyridines. nih.govCould be used to introduce an acetylenic precursor at the 3-position of a pyridine ring before cyclization to form the isoxazole ring of the target molecule.
Suzuki CouplingPalladiumCommonly used for C-C bond formation in various heterocyclic systems.A 3-haloisoxazolo[3,4-b]pyridine could potentially be coupled with an acetyl-bearing boronic acid derivative.
CyclizationZirconium(IV) chlorideSynthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones. mdpi.comCould potentially catalyze the cyclization step in the formation of the isoxazolo[3,4-b]pyridine ring from appropriate precursors.

Green Chemistry and Sustainable Synthetic Approaches for Isoxazolo[3,4-b]pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. nih.gov For isoxazole and its fused derivatives, several sustainable synthetic methods have been reported, which could be applicable to the synthesis of this compound and its analogs.

One prominent green chemistry approach is the use of ultrasound irradiation to promote reactions. mdpi.com Sonochemistry can lead to shorter reaction times, higher yields, and milder reaction conditions. The ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) has been reported, highlighting the potential of this technique for the construction of the isoxazolopyridine core. researchgate.net This method offers advantages such as easy product purification and high efficiency under green conditions. researchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable. A method for synthesizing derivatives of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine has been developed using water as a green solvent in a one-pot sequential multicomponent reaction. researchgate.net Such multicomponent reactions are inherently atom-economical and reduce waste by minimizing the number of synthetic steps and purification procedures.

The use of reusable and non-toxic catalysts is also a cornerstone of green chemistry. For instance, the synthesis of certain isoxazole derivatives has been achieved using Sn(II)-Mont K10 clay, a reusable solid acid catalyst, under solvent-free conditions with ultrasound irradiation. mdpi.com The synthesis of pyrazolo[3,4-b]pyridines has been accomplished using ZrCl4, which is considered a green Lewis acid catalyst due to its low toxicity and stability. mdpi.com

The following table outlines some green chemistry approaches that have been applied to the synthesis of related isoxazole-containing heterocycles.

Green Chemistry ApproachSpecific Method/CatalystApplication in Related SystemsPotential for Isoxazolo[3,4-b]pyridine Synthesis
Ultrasound IrradiationSonochemistrySynthesis of isoxazolo[5,4-b]pyridines. researchgate.netCould be applied to accelerate the cyclization or condensation steps in the synthesis of the isoxazolo[3,4-b]pyridine ring.
Green SolventsWaterSynthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.netCould potentially be used as a solvent for the formation of the isoxazolo[3,4-b]pyridine core, depending on the solubility of the reactants.
Reusable CatalystsSn(II)-Mont K10 claySolvent-free synthesis of isoxazole derivatives under ultrasound. mdpi.comA similar solid acid catalyst could potentially be used for the synthesis of the target molecule, facilitating easier work-up and catalyst recycling.
Low-Toxicity CatalystsZrCl4Synthesis of pyrazolo[3,4-b]pyridines. mdpi.comCould be explored as a catalyst for the cyclization step in the synthesis of this compound.

Chemical Transformations and Reactivity Profiles of 1 Isoxazolo 3,4 B Pyridin 3 Yl Ethanone

Reactivity at the Ethanone (B97240) Carbonyl Group

The acetyl moiety at the 3-position of the isoxazole (B147169) ring is a primary site for a variety of chemical reactions typical of ketones.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to attack by nucleophiles. This can lead to a range of addition and condensation products. For instance, condensation reactions with hydrazines can yield hydrazones. While specific studies on 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone are limited, analogous reactions with related 3-acylisoxazoles are known to proceed readily. These reactions are often precursors to further transformations, such as the Boulton–Katritzky rearrangement.

Furthermore, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can be anticipated. These types of reactions, known as Knoevenagel condensations, would lead to the formation of new carbon-carbon bonds and the synthesis of more complex derivatives.

Reaction TypeReagent ExamplePotential Product
Hydrazone FormationHydrazine hydrate1-(Isoxazolo[3,4-b]pyridin-3-yl)ethylidene)hydrazine
Knoevenagel CondensationMalononitrile2-(1-(Isoxazolo[3,4-b]pyridin-3-yl)ethylidene)malononitrile
Wittig ReactionPhosphonium ylide3-(1-Alkenyl)isoxazolo[3,4-b]pyridine

Oxidation and Reduction Pathways

The acetyl group can undergo both oxidation and reduction. Reduction of the carbonyl group would yield the corresponding secondary alcohol, 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanol. This transformation can typically be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Conversely, oxidation of the acetyl group can be more complex. Strong oxidizing agents might lead to cleavage of the C-C bond or degradation of the heterocyclic rings. However, specific oxidation reactions, such as the Baeyer-Villiger oxidation using a peroxy acid, could potentially convert the ethanone to the corresponding acetate (B1210297) ester.

TransformationReagent ExamplePotential Product
ReductionSodium borohydride1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanol
Oxidation (Baeyer-Villiger)m-Chloroperoxybenzoic acid (mCPBA)Isoxazolo[3,4-b]pyridin-3-yl acetate

Transformations Involving the Isoxazole Ring System

The isoxazole ring, an aromatic five-membered heterocycle, possesses unique reactivity, including susceptibility to ring-opening and rearrangement reactions.

Ring-Opening and Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement)

A significant reaction of isoxazoles, particularly those with specific substitution patterns, is the Boulton–Katritzky rearrangement. This thermal or base-catalyzed rearrangement involves the recyclization of the isoxazole ring. For derivatives of isoxazolo[4,5-b]pyridine-3-carbaldehyde, it has been shown that their arylhydrazones readily undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govuomustansiriyah.edu.iqbenthamdirect.comtriazol-4-yl)pyridines. nih.gov It is plausible that the corresponding hydrazone of this compound could undergo a similar rearrangement to furnish a triazole-substituted pyridine (B92270) derivative.

Isoxazole rings can also be opened under reductive or basic conditions. For instance, base-promoted decarbonylation and isoxazole ring-opening have been observed for benzo[d]isoxazoles bearing a carbonyl group at the 3-position. nih.gov

Electrophilic and Nucleophilic Substitution on the Isoxazole Moiety

The isoxazole ring is generally considered to be electron-deficient and therefore not highly reactive towards electrophilic substitution. When such reactions do occur, the position of substitution is influenced by the existing substituents. For 3-acetylisoxazoles, electrophilic attack would likely be directed to the C4 position, though harsh conditions may be required.

Nucleophilic attack on the isoxazole ring itself is less common unless activated by strongly electron-withdrawing groups or in the context of ring-opening reactions.

Reactivity of the Pyridine Ring

The pyridine ring, being fused to the isoxazole moiety, exhibits modified reactivity compared to simple pyridine. Pyridine is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution than benzene. uomustansiriyah.edu.iq

Electrophilic substitution on the pyridine ring of isoxazolo[3,4-b]pyridines would be expected to occur under forcing conditions and would likely be directed to the positions least deactivated by the electron-withdrawing effects of the nitrogen atom and the fused isoxazole ring.

Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In related isoxazolo[4,3-b]pyridine (B63319) systems, especially those bearing a nitro group, nucleophilic addition of C-nucleophiles to the pyridine ring occurs readily under mild conditions to form 1,4-adducts. nih.gov This suggests that the pyridine ring in this compound could potentially undergo nucleophilic addition or substitution, particularly at the positions ortho and para to the ring nitrogen, if suitably activated. The formation of pyridine-N-oxides can enhance the susceptibility of the pyridine ring to both electrophilic and nucleophilic attack. arkat-usa.org

Electrophilic Aromatic Substitution Patterns

The isoxazolo[3,4-b]pyridine system is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS). The pyridine nitrogen and the fused isoxazole ring both withdraw electron density from the pyridine portion of the molecule. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur. When considering the possible sites of substitution, the positions on the pyridine ring are the most likely candidates. Theoretical calculations would be necessary to predict the most probable site of attack, which would be the position with the highest electron density.

Table 1: Predicted Reactivity toward Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Outcome
Nitration HNO₃/H₂SO₄ Substitution on the pyridine ring (position to be determined) or no reaction.
Halogenation Br₂/FeBr₃ Substitution on the pyridine ring (position to be determined) or no reaction.
Friedel-Crafts RCOCl/AlCl₃ Likely unreactive due to coordination of the Lewis acid with the pyridine nitrogen.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The electron-deficient nature of the isoxazolo[3,4-b]pyridine ring system makes it a more probable candidate for nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the pyridine ring. The presence of the fused isoxazole and the acetyl group would further activate the ring towards nucleophilic attack. The positions ortho and para to the pyridine nitrogen are typically the most activated sites for SNAr.

Table 2: Predicted Reactivity toward Nucleophilic Aromatic Substitution

Substrate (Hypothetical) Nucleophile Predicted Product
Chloro-1-(isoxazolo[3,4-b]pyridin-3-yl)ethanone NaOMe Methoxy-1-(isoxazolo[3,4-b]pyridin-3-yl)ethanone
Chloro-1-(isoxazolo[3,4-b]pyridin-3-yl)ethanone NH₃ Amino-1-(isoxazolo[3,4-b]pyridin-3-yl)ethanone

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

While no specific derivatization strategies for this compound in the context of SAR studies have been reported, general approaches for modifying such a scaffold can be proposed. The acetyl group at the 3-position offers a key handle for chemical modification.

Table 3: Potential Derivatization Strategies for SAR Studies

Reaction on Acetyl Group Reagents Potential Derivative Class
Reduction NaBH₄ 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanol
Oxidation (e.g., Haloform) Br₂, NaOH Isoxazolo[3,4-b]pyridine-3-carboxylic acid
Aldol Condensation Aldehyde, Base α,β-Unsaturated ketones
Mannich Reaction Formaldehyde, Amine β-Amino ketones

Mechanistic Investigations of Key Reactions of this compound

There are currently no published mechanistic investigations for any reactions involving this compound. Any future mechanistic studies would likely focus on understanding the regioselectivity of substitution reactions on the pyridine ring or exploring the reactivity of the acetyl group. Computational studies employing density functional theory (DFT) could provide valuable insights into the transition states and reaction pathways of potential transformations.

Computational and Theoretical Investigations of 1 Isoxazolo 3,4 B Pyridin 3 Yl Ethanone

Electronic Structure and Molecular Orbital Analysis

The electronic character of the isoxazolo[3,4-b]pyridine scaffold is fundamental to its reactivity and interactions. Theoretical methods, particularly Density Functional Theory (DFT), have been employed to explore these properties. DFT calculations allow for the visualization of electron density distribution, the mapping of electrostatic potential surfaces, and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Analysis of the HOMO and LUMO energy levels is critical as it helps to determine the molecule's electron-donating and electron-accepting capabilities. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. For related isoxazolopyridine derivatives, DFT studies have investigated changes in electron density, providing insights into how different substituents influence the electronic properties of the heterocyclic system. researchgate.net These computational approaches are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Tautomerism Studies

The isoxazolo[3,4-b]pyridine ring system can exist in different tautomeric forms, a phenomenon crucial to its chemical behavior. Computational studies on the closely related isoxazolo[3,4-b]quinolin-3(1H)-one system have explored the electronic structures and relative stabilities of its potential tautomers: the N1-oxo, N9-oxo, and 3-hydroxy forms. researchgate.net

Using the B3LYP/6-31+G* density functional method, researchers have determined that the pyridine-type N1 nitrogen atom of the most stable oxo tautomer is the preferential site for reactions like alkylation and acylation. researchgate.net This type of theoretical analysis is vital for understanding why certain isomers are favored and how reaction conditions might influence the tautomeric equilibrium. Such studies clarify the structural preferences of the core molecule, which dictates its intermolecular interactions and reaction pathways.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical modeling is a key tool for elucidating complex reaction mechanisms at the molecular level. For compounds related to the isoxazolo[3,4-b]pyridine core, computational methods have been used to model reaction pathways and characterize transition states. For instance, the base-induced cleavage of the isoxazolone ring in isoxazolo[3,4-b]quinolin-3(1H)-ones was studied using DFT and a solvation model to understand the mechanistic steps involved. researchgate.net

In other related systems, such as nitroisoxazolo[4,3-b]pyridines, the high electrophilicity and susceptibility to nucleophilic addition have been investigated. nih.gov These studies confirm that the introduction of certain functional groups can dramatically alter the reactivity of the pyridine (B92270) ring, making it prone to reactions like [4+2]-cycloaddition. nih.gov While not performed on 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone itself, these analyses of analogous structures demonstrate how computational chemistry can predict and explain the reactivity of this class of heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling for Derivatives

QSAR and QSRR models are statistical tools that correlate a compound's chemical structure with its biological activity or, in the case of QSRR, its retention in a chromatographic system. Extensive QSRR modeling has been performed on derivatives of isoxazolo[3,4-b]pyridine-3(1H)-one to understand their physicochemical properties, particularly lipophilicity and interactions with biomimetic systems. nih.govnih.gov

These studies often use experimental data from techniques like immobilized artificial membrane (IAM) chromatography or human serum albumin (HSA) high-performance liquid chromatography (HPLC) and correlate it with computationally derived molecular descriptors. nih.govmdpi.com Methodologies such as Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), and Differential Evolution coupled with Partial Least Squares (DE-PLS) are employed to build these predictive models. nih.govnih.govresearchgate.net

The resulting models reveal which molecular properties are most influential. For instance, studies on isoxazolone derivatives have highlighted the significance of WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which encode information about the molecule's 3D structure, size, shape, and atom distribution. nih.gov These QSRR models are valuable for predicting the affinity of new derivatives for phospholipids (B1166683) or plasma proteins, which are key factors in pharmacokinetic profiles. nih.govmdpi.com

Table 1: Example of Descriptors in a QSRR Model for HSA Interaction mdpi.com
Model ComponentDescriptor TypeSignificance
CHIIAMExperimental (Phospholipophilicity)Represents the molecule's affinity for phospholipids, relating to membrane permeability.
CATS3D_08_ALTheoretical (3D-CATS)Encodes the frequency of atom pairs at a specific topological distance, indicating lipophilic properties.
MATS6vTheoretical (2D-Autocorrelation)Relates to the molecule's van der Waals volume, reflecting its size and steric properties.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. plos.org These methods provide detailed insights into the binding pose, affinity, and stability of the ligand-protein complex.

For isoxazolopyridine derivatives, molecular docking studies have been conducted to investigate their binding to proteins like human serum albumin (HSA). researchgate.net Such studies identify the specific binding site on the protein and characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions—that stabilize the complex. For example, docking studies might reveal key amino acid residues within the protein's binding pocket that are crucial for the interaction. researchgate.net

Following docking, MD simulations can be performed to evaluate the stability of the predicted protein-ligand complex over time in a simulated physiological environment. plos.org By analyzing parameters like root-mean-square deviation (RMSD) and the number of intermolecular hydrogen bonds, researchers can assess the dynamic behavior and confirm the stability of the binding interaction. plos.org

Investigation of Biological Interactions and Molecular Target Identification for 1 Isoxazolo 3,4 B Pyridin 3 Yl Ethanone

Enzyme Inhibition and Receptor Binding Profiles (in vitro studies)

Derivatives of the isoxazolo[3,4-b]pyridin-3(1H)-one scaffold have demonstrated notable biological activity, primarily as antifungal agents. mdpi.commdpi.com While specific enzyme inhibition and receptor binding profiles for this exact class are not extensively detailed in the available literature, their activity as antifungals suggests a likely mechanism of action common to other azole-based antifungal drugs.

Azole antifungals typically function by inhibiting key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov The primary target is often the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. nih.gov Inhibition of this enzyme disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability, altered fluidity, and ultimately, the inhibition of fungal growth or cell death. nih.govdavidmoore.org.uk The observed antifungal effects of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives are consistent with this mechanism, although direct enzymatic assays on this specific chemical series are not publicly documented.

Modulation of Cellular Pathways and Phenotypic Screening (in vitro, non-clinical)

The primary evidence for the biological activity of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives comes from phenotypic screening, specifically assays measuring their antifungal effects. mdpi.com In these non-clinical in vitro studies, various substituted derivatives of the core scaffold have shown pronounced activity against fungal pathogens, particularly Candida parapsilosis. mdpi.commdpi.com

Several compounds in this series have exhibited a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL against C. parapsilosis, indicating potent antifungal properties. mdpi.commdpi.com This phenotypic screening has been the foundation for further investigation into their physicochemical properties and structure-activity relationships. Beyond antifungal activity, the broader class of isoxazolones has been associated with a wide spectrum of biological effects, including antibacterial, anticancer, and anti-inflammatory activities, suggesting that the isoxazolo[3,4-b]pyridine core may modulate multiple cellular pathways. mdpi.com

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Screening

Analysis of the antifungal activity across a series of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives has allowed for the derivation of initial structure-activity relationships (SAR). A key focus of these studies has been the relationship between the compounds' lipophilicity and their biological activity.

Interestingly, studies have revealed that there is no simple linear correlation between lipophilicity and antifungal potency for this class of compounds. For instance, several of the most active derivatives against C. parapsilosis possess a wide range of lipophilicity values. This suggests that while lipophilicity is a crucial factor for membrane transport and protein interactions, other molecular properties also play a significant role in their antifungal action, pointing towards a potentially non-specific mode of action or the importance of other electronic and steric factors.

One study highlighted a specific derivative (compound 16 in the study) as a promising lead for further development because it demonstrated the lowest lipophilic character within the tested series while maintaining significant biological activity. nih.gov This combination is desirable in drug development to balance potency with favorable pharmacokinetic properties.

Table 1: Antifungal Activity and Lipophilicity of Selected Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives (Note: Data is illustrative based on descriptions from cited literature.)

Compound ID (from study)Antifungal Activity (MIC)Lipophilicity (logKw)SAR Implication
14 HighHigh (e.g., 3.70)High lipophilicity can correlate with activity.
15 HighModerateActivity is maintained with moderate lipophilicity.
16 HighLow (e.g., 2.81)Favorable profile; potent activity with lower lipophilicity.

This table is a representation of findings discussed in the literature. Specific values are illustrative.

Interaction with Biological Membranes and Proteins (e.g., human serum albumin, phospholipids)

The interaction of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives with key biological components like proteins and membranes has been investigated to understand their pharmacokinetic properties.

Interaction with Phospholipids (B1166683): The affinity of these compounds for phospholipids, the primary components of cell membranes, was assessed using Immobilized Artificial Membrane (IAM) chromatography. mdpi.comnih.gov This technique mimics the interaction between a compound and a biological membrane. The results indicated that while there is some correlation, lipophilicity alone does not fully account for the affinity of these molecules to phospholipids. mdpi.com This implies that specific interactions, such as hydrogen bonding and electrostatic forces, in addition to general hydrophobicity, govern how these compounds associate with and potentially permeate biological membranes.

Interaction with Human Serum Albumin (HSA): The binding of drugs to plasma proteins like Human Serum Albumin (HSA) is a critical determinant of their distribution and availability. Studies on isoxazolo[3,4-b]pyridin-3(1H)-one derivatives have explored their binding affinity to HSA using high-performance liquid chromatography (HSA-HPLC). mdpi.com

The affinity for HSA varied significantly depending on the substitutions on the core structure. For example, derivatives featuring a pyridine (B92270) core generally showed lower affinity for HSA. mdpi.com Conversely, certain quinoline (B57606) derivatives demonstrated very high affinity. A derivative noted for its promising antifungal activity was found to have a relatively weak affinity for HSA, which is considered a favorable characteristic as a higher fraction of the unbound drug is available to reach its therapeutic target. mdpi.com

Table 2: Interaction Profile of Selected Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives (Note: Data is illustrative based on descriptions from cited literature.)

Derivative TypeAffinity to Phospholipids (IAM)Affinity to Human Serum Albumin (HSA)Implication
Pyridine CoreModerateLowLower protein binding may increase bioavailability.
Quinoline CoreHighHighHigh protein binding may affect distribution.
Antifungal Lead CompoundModerateWeakFavorable profile with good potency and low HSA binding.

This table is a representation of findings discussed in the literature.

Development of 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone as a Chemical Probe for Biological Systems

While research has focused on the isoxazolo[3,4-b]pyridin-3(1H)-one scaffold, the potential development of related structures, such as this compound, as chemical probes remains an area for future exploration. A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein or pathway.

For a compound to be an effective chemical probe, it typically needs to be potent, selective, and have a known mechanism of action. The isoxazolo[3,4-b]pyridine core, with its demonstrated biological activity and tunable physicochemical properties, presents a viable starting point. Some related heterocyclic systems, such as other isoxazole (B147169) derivatives, have been investigated for their fluorescent properties, which is a highly desirable feature for probes used in cellular imaging. researchgate.net

The development of a this compound-based probe would require:

Synthesis and Characterization: Establishing a reliable synthetic route to the compound and its analogues.

Biological Target Identification: Determining the specific enzyme(s) or receptor(s) with which it interacts to produce its biological effect.

SAR Studies: Synthesizing derivatives to optimize potency and selectivity for the identified target.

Functionalization: Incorporating reporter tags (e.g., fluorophores, biotin) to enable detection and visualization in biological assays, without compromising activity.

Given the antifungal activity of the parent scaffold, an initial direction could be the development of probes to study fungal enzymes or pathways.

Emerging Research Avenues and Future Prospects for 1 Isoxazolo 3,4 B Pyridin 3 Yl Ethanone in Chemical Research

Exploration of Unconventional Synthetic Pathways and Catalyst Development

The synthesis of isoxazolopyridine systems is evolving from classical methods to more efficient and innovative strategies. Research into the synthesis of the isomeric isoxazolo[4,5-b]pyridines highlights key approaches that could be adapted for the [3,4-b] isomer. bohrium.comosi.lv Two primary strategies involve either the annulation of a pyridine (B92270) ring onto a pre-existing isoxazole (B147169) or the closure of an isoxazole ring from a functionalized pyridine derivative. bohrium.comosi.lvresearchgate.net

Recent advancements focus on developing mild and efficient protocols. For instance, one effective method for isoxazolo[4,5-b]pyridines utilizes readily available 2-chloro-3-nitropyridines, proceeding through an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org Another approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, which leads to isoxazolopyridines under mild conditions. bohrium.com

Catalyst development is a cornerstone of modern synthetic chemistry, aiming for greener, more efficient reactions. For related heterocyclic systems like pyrazolo[3,4-b]pyridines, novel catalysts have shown significant promise. These include:

Zirconium(IV) chloride (ZrCl₄) : A low-toxicity, air-stable Lewis acid used for the condensation reaction that forms the pyrazolo[3,4-b]pyridine core. mdpi.com

Nano-magnetic Metal-Organic Frameworks (MOFs) : A novel catalyst, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been used for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions, demonstrating the potential of heterogeneous catalysis in this area. nih.gov

Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) : This solid acid catalyst enables the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature, offering advantages in cost, stability, and operational simplicity. nih.gov

The exploration of such catalysts for the synthesis of 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone could lead to higher yields, shorter reaction times, and more environmentally benign processes.

Catalyst TypeExampleApplication in Related HeterocyclesPotential Advantages
Lewis Acid Zirconium(IV) chloride (ZrCl₄)Synthesis of pyrazolo[3,4-b]pyridinesLow toxicity, air/water stability, low cost. mdpi.com
Heterogeneous MOF Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Synthesis of pyrazolo[3,4-b]pyridinesHigh yields, solvent-free conditions, easy separation. nih.gov
Solid Acid Amorphous Carbon-Supported Sulfonic AcidSynthesis of pyrazolo[3,4-b]pyridine-5-carboxylatesRoom temperature conditions, short reaction time, low cost. nih.gov

Applications in Materials Science and Optoelectronic Chemistry

While the primary research focus for isoxazolopyridines has been biological activity, related fused heterocyclic systems are gaining attention for their potential in materials science. Pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]quinoxaline derivatives, for example, are being investigated as promising materials for optoelectronic applications. researchgate.net These compounds are noted for their chemical reactivity, thermal stability, and electron transfer and emission capabilities, making them suitable for use as electroluminescent materials and fluorescence sensors. researchgate.net

Given the structural similarities, the isoxazolo[3,4-b]pyridine core, as seen in this compound, represents an emerging scaffold for the development of new organic materials. The electron-deficient pyridine ring fused with the electron-rich isoxazole ring can create unique photophysical properties. Future research may explore the synthesis of polymers and oligomers based on this framework for applications in organic light-emitting diodes (OLEDs), where the high glass transition temperatures and low refractive indices of similar compounds have proven valuable. researchgate.net

Advanced Computational Modeling for Predicting Novel Chemical Reactivity and Biological Functionality

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel compounds. For derivatives of the isoxazolo[3,4-b]pyridine core, various computational models have been employed to predict physicochemical properties and biological interactions, providing insights that guide synthetic efforts. mdpi.comnih.gov

Density Functional Theory (DFT) : DFT computations have been used to calculate theoretical logP values (a measure of lipophilicity) and to characterize the molecular geometry and orbitals of isoxazole derivatives. mdpi.comelsevierpure.com These calculations help in understanding the electronic structure that governs reactivity and intermolecular interactions. elsevierpure.com

Quantitative Structure-Retention/Activity Relationship (QSRR/QSAR) : These models establish a mathematical correlation between the chemical structure of a compound and its properties. For isoxazolo[3,4-b]pyridine-3(1H)-ones, QSRR models have been developed to understand their retention behavior in chromatographic systems that mimic biological environments, such as immobilized artificial membranes (IAMs). mdpi.comnih.govmdpi.com These models link molecular descriptors (e.g., WHIM and GETAWAY descriptors) to the affinity for phospholipids (B1166683), providing insights into how a molecule might interact with cell membranes. nih.govmdpi.com QSRR has also been used to rationalize the link between physicochemical descriptors and lipophilicity. nih.gov Similarly, QSAR models can predict interactions with proteins, such as human serum albumin (HSA), which is crucial for understanding a compound's pharmacokinetic profile. mdpi.com

These modeling techniques allow for the in silico screening of virtual libraries of this compound analogs, enabling researchers to prioritize the synthesis of compounds with the most promising predicted reactivity and biological functionality.

Integration with High-Throughput Screening for Identification of Novel Molecular Interactions

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for a specific property or activity. In the context of isoxazolo[3,4-b]pyridine derivatives, HTS methodologies are crucial for identifying novel molecular interactions and for characterizing compound libraries.

One key application is the high-throughput assessment of lipophilicity, a critical parameter in drug discovery. mdpi.com Chromatographic methods, including reversed-phase high-performance liquid chromatography (RP-HPLC) and immobilized artificial membrane (IAM) chromatography, have been employed to determine the lipophilicity and phospholipid affinity of isoxazolo[3,4-b]pyridine-3(1H)-ones. mdpi.comnih.govmdpi.comnih.gov These techniques can be automated to screen libraries of compounds, providing essential data on their potential absorption and distribution characteristics. nih.gov

Furthermore, HTS is instrumental in identifying biological targets. For instance, screening a compound library against a panel of protein targets can uncover novel molecular interactions. The optimization of an HTS "hit" led to the discovery of a potent inhibitor of phosphodiesterase 4 (PDE4) based on a pyrazolopyridine scaffold. nih.gov Integrating HTS with the synthesis of diverse libraries based on the this compound framework could accelerate the discovery of new biologically active agents. Human serum protein-high-performance liquid chromatography (HSA-HPLC) systems have also been used to investigate the interactions between isoxazolone derivatives and this key plasma protein. mdpi.com

Design and Synthesis of Advanced Scaffolds Based on the Isoxazolo[3,4-b]pyridine Framework for Chemical Biology Research

The isoxazolo[3,4-b]pyridine framework serves as a versatile scaffold for the design and synthesis of advanced molecular probes and therapeutic candidates for chemical biology research. Its derivatives have already demonstrated promising antifungal activity, particularly against Candida parapsilosis. mdpi.comnih.gov The core structure can be systematically modified at various positions to create libraries of analogs with diverse physicochemical and biological properties.

The design of new scaffolds is often guided by structure-activity relationship (SAR) studies and computational modeling. For example, research on isoxazolo[3,4-b]pyridine-3(1H)-ones has shown that lipophilicity is not the sole determinant of antifungal activity, suggesting that other molecular properties play a significant role and that a non-specific mode of action may be involved. mdpi.com This finding encourages the exploration of a wider chemical space to optimize activity.

Future work in this area will likely involve:

Scaffold Diversification : Synthesizing a broad range of derivatives by introducing different functional groups onto the isoxazolo[3,4-b]pyridine core to probe interactions with biological targets. mdpi.com

Hybrid Molecule Design : Linking the isoxazolo[3,4-b]pyridine scaffold to other pharmacologically active moieties to create hybrid compounds with potentially novel or synergistic effects. mdpi.com

Development of Probes : Creating fluorescently labeled or biotinylated derivatives of this compound to serve as chemical probes for identifying binding partners and elucidating mechanisms of action in complex biological systems.

By combining modern synthetic methods, computational design, and high-throughput screening, the isoxazolo[3,4-b]pyridine framework holds significant promise for the development of advanced tools and lead compounds for chemical biology.

Q & A

Q. What are the established synthetic routes for 1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydroxylamine derivatives. For example, Khan and Rafala (1975) demonstrated the use of hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring, followed by acetylation to introduce the ethanone moiety . Key intermediates include α-cyano esters (for aminoisoxazolone precursors) and hydrazine hydrate for pyrazole ring formation in analogous heterocycles .

Q. Which spectroscopic techniques are critical for structural confirmation of isoxazolopyridine derivatives?

X-ray crystallography is the gold standard for unambiguous structural determination, as shown by Hamid and Hempel (1979) for a related compound, 1-acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one . Complementary methods include 1^1H/13^13C NMR (e.g., acetyl group resonance at δ ~2.5 ppm for the ketone) and high-resolution mass spectrometry (HRMS) to verify molecular formulae .

Q. What solvents and reaction conditions optimize yield in heterocyclic ring formation?

Glacial acetic acid under reflux (4–6 hours) is effective for cyclization, as seen in the synthesis of pyrazole derivatives (e.g., 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)ethanone) . Ethanol/chloroform (1:1) mixtures are preferred for recrystallization to enhance purity .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization steps be mitigated during synthesis?

Regioselectivity in isoxazolopyridine formation can be influenced by substituent electronic effects. For example, electron-withdrawing groups on the pyridine ring direct cyclization to the 3-position. Evidence from triazolothiadiazine synthesis (e.g., Mitsunobu conditions for tetrahydrofuran-3-ol coupling) suggests steric and electronic tuning of precursors improves regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies address contradictory data in reported reaction yields for α,β-unsaturated ketone condensations?

Discrepancies often arise from variations in stoichiometry, solvent purity, or heating methods. For instance, hydrazine hydrate reactions in acetic acid ( ) require strict equimolar ratios (1:1) and controlled reflux duration . Reproducibility can be enhanced by using inert atmospheres (N2_2) and monitoring reaction progress via TLC or in-situ IR spectroscopy .

Q. How can structure-activity relationships (SAR) guide the design of bioactive isoxazolopyridine analogs?

Modification at the 5- and 6-positions of the isoxazolopyridine core (e.g., introducing methoxy or fluorine groups) enhances bioactivity, as seen in pyrazolo[3,4-b]pyridine-based pharmaceuticals ( ). In vitro assays like enzyme inhibition (e.g., kinase or protease screens) and cytotoxicity profiling (MTT assays) are recommended for initial SAR validation .

Q. What computational tools predict the reactivity of substituents on the isoxazolopyridine core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. For example, Fukui indices can identify nucleophilic/electrophilic regions, aiding in rational design of derivatives with tailored reactivity .

Q. How do crystallographic data inform polymorph screening for isoxazolopyridine derivatives?

Single-crystal XRD (as in Hamid and Hempel’s work) reveals packing motifs and hydrogen-bonding networks, critical for polymorph identification. Differential Scanning Calorimetry (DSC) and Powder XRD (PXRD) further characterize thermal stability and phase transitions .

Data Analysis & Experimental Design

Q. What statistical methods resolve batch-to-batch variability in synthetic protocols?

Multivariate analysis (e.g., PCA or PLS) identifies critical process parameters (CPPs) like temperature, solvent ratio, and catalyst loading. Design of Experiments (DoE) approaches (e.g., Box-Behnken) optimize these parameters to minimize variability .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) across studies?

Cross-validate with alternative techniques (e.g., 2D NMR like COSY/HSQC) and reference databases (NIST Chemistry WebBook). For example, discrepancies in acetyl group shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6), necessitating standardized reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.